5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide” is a substituted pyrazole derivative . It has been synthesized and studied for its pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles . The structure assignments of the new compounds are based on chemical and spectroscopic evidence .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H-NMR, mass spectroscopy, and elemental analysis . The structure assignments of the new compounds are based on chemical and spectroscopic evidence .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of acetyl derivative with aromatic aldehydes in the presence of piperidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents. It is insoluble in water . It is stable under normal temperature and pressure .Scientific Research Applications
Drug Delivery Systems
Thiophene-based compounds can serve as drug carriers or components of drug delivery systems. Investigating its solubility, stability, and compatibility with other drugs could lead to innovative drug formulations.
For additional references and in-depth studies, you can refer to the following sources:
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole-containing compounds. BMC Chemistry, 15(1), 12
- Pyrazole-bearing compounds: Synthesis, antileishmanial, and antimalarial evaluation. BMC Chemistry, 23(1), 1
- Synthesis and pharmacological activities of 5-chloro-N-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)-2-methoxy-benzamide derivatives. Medicinal Chemistry Research, 22(10), 4817–4823
- Design, synthesis, and insecticidal activities of diphenyl-1H-pyrazole derivatives. RSC Advances, 5(106), 87284–87291
- Biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–11
Mechanism of Action
Biochemical Pathways
Compounds with a pyrazole moiety have been known to show a broad range of biological activities
Pharmacokinetics
The compound is predicted to be soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This could potentially impact its bioavailability. Further pharmacokinetic studies are needed to understand the ADME properties of this compound.
Action Environment
The compound is predicted to be stable under normal temperature and pressure
properties
IUPAC Name |
5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-21-14(9-11-20-21)13-4-2-12(3-5-13)8-10-19-17(22)15-6-7-16(18)23-15/h2-7,9,11H,8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZKQMXEICORJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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